![molecular formula C9H16O2 B13755477 Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- CAS No. 58650-45-6](/img/structure/B13755477.png)
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- is a chemical compound characterized by a cyclopropane ring attached to a carboxylic acid group and a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method is the addition of carbenes to alkenes to form the cyclopropane ring. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to acyl chlorides, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or esters, while reduction can produce primary alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
Cyclopropanecarboxylic acids have been studied for their potential therapeutic effects, particularly as modulators of GPR120, a receptor implicated in metabolic diseases such as diabetes.
Case Study: GPR120 Modulators
- Research Findings : A study demonstrated that certain derivatives of cyclopropanecarboxylic acid can effectively modulate GPR120 activity. These compounds showed promise in treating diabetes and related metabolic disorders by enhancing insulin sensitivity and promoting glucose uptake in cells .
- Applications : The synthesis of these compounds can lead to the development of new pharmaceuticals aimed at metabolic regulation.
Compound | Activity | Potential Use |
---|---|---|
Cyclopropanecarboxylic acid derivatives | GPR120 modulation | Diabetes treatment |
Agricultural Chemistry
Cyclopropanecarboxylic acids are also explored for their roles in agricultural applications, particularly as plant growth regulators and herbicides.
Case Study: Herbicidal Activity
- Research Findings : Certain cyclopropanecarboxylic acid derivatives have been evaluated for their herbicidal properties. They inhibit specific enzymes involved in plant growth, leading to effective weed control without harming crops .
- Applications : These compounds can be integrated into herbicide formulations to enhance efficacy while minimizing environmental impact.
Compound | Mechanism | Application |
---|---|---|
Cyclopropanecarboxylic acid derivatives | Enzyme inhibition | Herbicide formulation |
Cosmetic Formulation
In the cosmetic industry, cyclopropanecarboxylic acids are utilized for their stabilizing properties and as active ingredients in formulations.
Case Study: Skin Care Products
- Research Findings : A formulation study indicated that incorporating cyclopropanecarboxylic acid derivatives improved the stability and sensory properties of creams and lotions. These compounds enhance the moisturizing effects while providing a desirable texture .
- Applications : They are used in various skin care products to enhance performance and consumer appeal.
Product Type | Ingredient | Benefit |
---|---|---|
Creams & Lotions | Cyclopropanecarboxylic acid derivatives | Improved stability & moisturizing effects |
Mechanism of Action
The mechanism by which Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a rigid scaffold that influences the binding affinity and specificity of the compound for its targets. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the pentyl side chain.
Cyclopropaneacrylic acid: Contains an acrylic acid group instead of a carboxylic acid.
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-: A more complex derivative with additional functional groups.
Uniqueness
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- is unique due to its specific stereochemistry and the presence of a pentyl side chain, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .
Biological Activity
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C9H16O2
- Molecular Weight : 156.23 g/mol
- CAS Number : 1759-53-1
Biological Activity Overview
Cyclopropanecarboxylic acid derivatives exhibit various biological activities, including insecticidal properties, effects on fatty acid metabolism, and potential therapeutic applications. The following sections detail specific biological activities and relevant studies.
Insecticidal Activity
Research has demonstrated that cyclopropanecarboxylic acid derivatives possess significant insecticidal properties. For example, compounds derived from this class have shown high efficacy against pests such as the green rice leafhopper (Nephotettix cincticeps), with low toxicity to mammals and aquatic organisms. A study reported the median lethal concentration (LC50) values indicating the effectiveness of these compounds in controlling pest populations while minimizing environmental impact .
Compound | Target Insect | LC50 (ppm) | Toxicity to Mammals |
---|---|---|---|
Cyclopropanecarboxylic acid derivative | Green rice leafhopper | Varies (effective at low concentrations) | Low |
Fatty Acid Metabolism
Cyclopropanecarboxylic acid has been implicated in fatty acid metabolism. In a study involving rats, oral administration of [carboxyl-14C]cyclopropanecarboxylic acid resulted in the retention of radioactivity in tissues as novel triacylglycerols. This suggests that the compound may influence lipid biosynthesis pathways, potentially offering insights into metabolic regulation .
Therapeutic Potential
The compound's structural features lend themselves to potential therapeutic applications. For instance, derivatives have been explored for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. ACC inhibitors are being investigated for their role in managing metabolic disorders and obesity .
Case Studies
- Insecticidal Efficacy : A study conducted on the application of cyclopropanecarboxylic acid derivatives on rice plants demonstrated a rapid insecticidal effect with a residual activity that supports their use in agricultural pest management .
- Metabolic Studies : Research involving the metabolic fate of cyclopropanecarboxylic acid in mammals highlighted its role in triacylglycerol formation, suggesting potential implications for understanding lipid metabolism and obesity .
Properties
CAS No. |
58650-45-6 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(1R,2S)-2-pentylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8+/m0/s1 |
InChI Key |
ZWABCHPDBORTSF-JGVFFNPUSA-N |
Isomeric SMILES |
CCCCC[C@H]1C[C@H]1C(=O)O |
Canonical SMILES |
CCCCCC1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.